Differentiated Reactivity in Cross-Coupling Due to Unique Halogen and Ester Functionality
Methyl 6-bromo-2,3-difluorobenzoate (CAS 364727-87-7) is a specialized building block for cross-coupling reactions, offering a unique combination of functional groups that enable sequential derivatization. The methyl ester provides a protected carboxylic acid handle that can be cleaved post-coupling to yield the free acid, while the aryl bromide is primed for reactions like Suzuki-Miyaura coupling [1]. The 6-bromo-2,3-difluoro pattern is particularly useful for constructing highly substituted biaryl systems with precise regiochemical control. In contrast, an analog like 1-bromo-2,4-difluorobenzene (CAS 348-57-2) requires additional steps, such as lithiation followed by carboxylation, to introduce a carboxylic acid equivalent .
| Evidence Dimension | Synthetic Versatility and Step-Count Efficiency |
|---|---|
| Target Compound Data | Direct cross-coupling partner; methyl ester handle for in-situ or post-coupling deprotection. |
| Comparator Or Baseline | 1-Bromo-2,4-difluorobenzene (CAS 348-57-2) |
| Quantified Difference | Reduction of at least one synthetic step (lithiation/carboxylation) required to install a carboxylic acid group. |
| Conditions | Suzuki-Miyaura cross-coupling conditions (Pd catalyst, base) |
Why This Matters
Procuring Methyl 6-bromo-2,3-difluorobenzoate saves at least one full synthetic step compared to using 1-bromo-2,4-difluorobenzene, reducing time and material costs when the final target requires a carboxylic acid functionality at the 1-position.
- [1] Kuujia. (n.d.). Cas no 1807243-99-7 (Ethyl 6-bromo-2,3-difluorobenzoate). Retrieved from kuujia.com. View Source
